1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy groups:
Attachment of the chloropropanone moiety: The chloropropanone group is introduced via a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with a chloropropanone derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has trifluoromethoxy groups instead of difluoromethoxy groups, which can affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-1-chloropropan-2-one: The presence of methoxy groups instead of difluoromethoxy groups can lead to differences in polarity and solubility, impacting its applications and effectiveness.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C11H9ClF4O3 |
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Molecular Weight |
300.63 g/mol |
IUPAC Name |
1-[3,4-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)6-2-3-7(18-10(13)14)8(4-6)19-11(15)16/h2-4,9-11H,1H3 |
InChI Key |
MNURVNBBXWFSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)OC(F)F)Cl |
Origin of Product |
United States |
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